1-(4-Methoxyphenyl)-2-phenylethanone
Overview
Description
1-(4-Methoxyphenyl)-2-phenylethanone, also known as p-methoxybenzophenone, is an organic compound with the molecular formula C15H14O2. It is a ketone that features a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone linkage. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-phenylethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of anisole (4-methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another approach involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 4-methoxybenzaldehyde, followed by acidic workup to yield the ketone.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-phenylethanone can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALKSRAHVYFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907346 | |
Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023-17-2 | |
Record name | 1023-17-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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